2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18316328
Molecular Formula: C14H8F3N3O2
Molecular Weight: 307.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F3N3O2 |
|---|---|
| Molecular Weight | 307.23 g/mol |
| IUPAC Name | 2-(2-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-3-7-19-8-11(18-13(10)19)9-4-1-2-6-12(9)20(21)22/h1-8H |
| Standard InChI Key | CVPCGVGRUAIDFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Electronic Properties
Core Architecture and Substituent Effects
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Substituents at the 2- and 8-positions introduce distinct electronic perturbations:
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2-Nitrophenyl Group: The nitro group (-NO₂) at the ortho position of the phenyl ring imposes strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbon atoms. This facilitates nucleophilic aromatic substitution and influences π-π stacking interactions in biological systems .
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8-Trifluoromethyl Group: The -CF₃ group at position 8 contributes to increased lipophilicity and metabolic stability, a feature leveraged in drug design to improve pharmacokinetic profiles.
Table 1: Key Structural Parameters of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₈F₃N₃O₂ |
| Molecular Weight | 307.23 g/mol |
| Hybridization (C-2) | sp² (aromatic) |
| Dipole Moment | ~5.2 D (calculated) |
| LogP (Lipophilicity) | 2.8 (estimated) |
Synthetic Methodologies
Ultrasound-Assisted Cyclocondensation
The foundational synthesis of imidazo[1,2-a]pyridines involves cyclocondensation of 2-aminopyridine with α-bromoketones. For the target compound, 2-bromo-1-(2-nitrophenyl)ethan-1-one and 2-aminopyridine react under ultrasonic irradiation (20 kHz, 60% amplitude) in PEG-400, a biodegradable solvent :
Subsequent trifluoromethylation at position 8 is achieved via a copper-mediated cross-coupling reaction using methyl trifluoroacetate as the CF₃ source .
Table 2: Optimization of Reaction Conditions for Cyclocondensation
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaHCO₃ | PEG-400 | 30 | 78 |
| 2 | K₂CO₃ | PEG-400 | 15 | 94 |
| 3 | Cs₂CO₃ | PEG-400 | 30 | 33 |
Key Insight: Potassium carbonate (1.5 equiv) in PEG-400 under 15-minute sonication maximizes yield (94%) while minimizing byproducts .
Functionalization and Derivative Synthesis
Electrophilic Substitution at Position 8
The 8-trifluoromethyl group can be further modified via radical-mediated pathways. For instance, photoredox catalysis enables C-H functionalization to introduce sulfonamide or phosphonate groups, expanding the compound’s utility in medicinal chemistry.
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-(2-aminophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine, a precursor for anticancer agents:
Biological Activity and Applications
Anticancer Screening
In vitro testing on MCF-7 breast cancer cells demonstrates dose-dependent cytotoxicity (IC₅₀ = 12 µM), with apoptosis induction confirmed via caspase-3 activation.
Table 3: Biological Activity Profile
| Assay | Result | Mechanism |
|---|---|---|
| Antimicrobial (S. aureus) | MIC = 32 µg/mL | Membrane permeability alteration |
| Anticancer (MCF-7) | IC₅₀ = 12 µM | Caspase-3 activation |
Mechanistic Insights
Role of the Trifluoromethyl Group
The -CF₃ group enhances metabolic stability by resisting oxidative degradation in hepatic microsomes, as evidenced by a 3-fold increase in half-life (t₁/₂ = 4.2 h) compared to non-fluorinated analogs.
Nitro Group as a Hydrogen Bond Acceptor
Molecular docking studies reveal that the nitro group forms hydrogen bonds with Thr199 in COX-2, suggesting anti-inflammatory potential .
Industrial and Environmental Considerations
Green Synthesis Metrics
The use of PEG-400 and ultrasound irradiation aligns with green chemistry principles:
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Solvent Recovery: PEG-400 is recycled with >90% efficiency via aqueous extraction .
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Energy Efficiency: Sonication reduces reaction time from 6 h (conventional heating) to 15 min, cutting energy use by 75% .
"The integration of ultrasound-mediated synthesis and fluorine chemistry holds transformative potential for accelerating the development of imidazo[1,2-a]pyridine-based therapeutics." — Adapted from Vieira et al. (2019) .
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